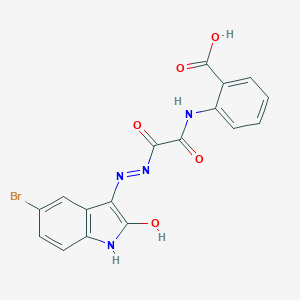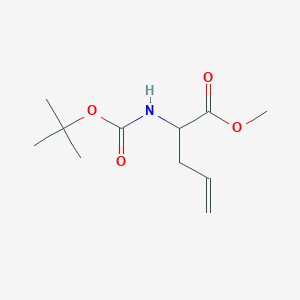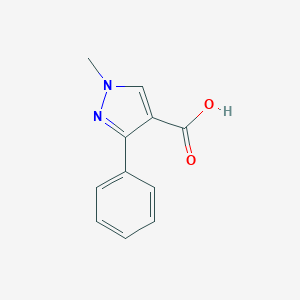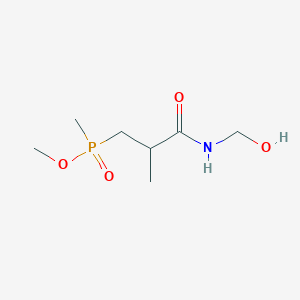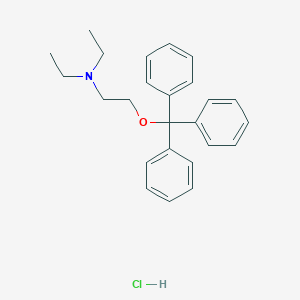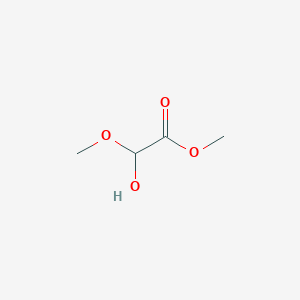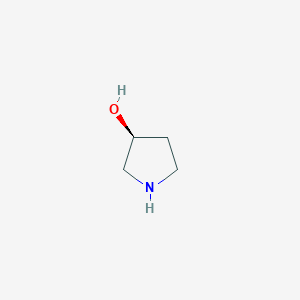
(S)-3-Hydroxypyrrolidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (S)-3-Hydroxypyrrolidine and its derivatives involves several innovative methods. One notable approach is the asymmetric synthesis from trans-4-hydroxy-L-proline, which introduces the amino alcohol functionality regio- and stereoselectively (Curtis, Fawcett, & Handa, 2005). Another method involves silanization and cyclization starting from (S)-4-amino-2-hydroxybutyric acid, leading to the formation of this compound hydrochloride with an emphasis on optimizing yield through various conditions (Li Zi-cheng, 2009).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through various spectroscopic techniques. Studies focusing on the stereochemistry and conformation of pyrrolidine derivatives provide insights into the molecular basis for the compound's reactivity and interactions (Bukowska-strzyzewska et al., 1980).
Chemical Reactions and Properties
This compound undergoes various chemical reactions that showcase its versatility as a synthetic intermediate. The compound's reactivity has been explored in the context of hydroxylation, cyclization, and cycloaddition reactions, highlighting its utility in constructing complex molecular architectures with high stereocontrol (Li et al., 2001).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques :
- Li Zi-cheng (2009) reported on the optimal conditions for synthesizing (S)-3-hydroxypyrrolidine hydrochloride, highlighting the use of NaBH4-CH3COOH as a reducing agent and 1,4-dioxane as a solvent (Li Zi-cheng, 2009).
Derivative Synthesis :
- Curtis et al. (2005) demonstrated the synthesis of novel derivatives from trans-4-hydroxy-l-proline (Curtis, Fawcett, & Handa, 2005).
- Rejman et al. (2007) improved the synthesis of enantiomeric trans-3,4-dihydroxypyrrolidines and developed derivatives of 3-hydroxy-4-pyrrolidinyl nucleobases (Rejman, Kočalka, Buděšínský, Pohl, & Rosenberg, 2007).
- Draper and Britton (2010) developed a new synthesis method for (+)-preussin and its analogues (Draper & Britton, 2010).
Biocatalysis and Enzyme Catalysis :
- Humphrey et al. (2000) presented a novel synthetic route for N-hydroxypyrrolidine using enzyme-catalyzed asymmetric carbon-carbon bond synthesis (Humphrey, Parsons, Smith, & Turner, 2000).
- Li et al. (2001) demonstrated the use of Sphingomonas sp. HXN-200 as a biocatalyst for synthesizing 3-hydroxypyrrolidines (Li, Feiten, Chang, Duetz, van Beilen, & Witholt, 2001).
Pharmaceutical and Medicinal Applications :
- Zhao et al. (2005) discussed the potential of new GABA-uptake inhibitors derived from proline and pyrrolidine-2-acetic acid (Zhao, Hoesl, Hoefner, & Wanner, 2005).
- Villar-Barro, Gotor, and Brieva (2017) showcased the chemoenzymatic synthesis of a key segment of neuronal nitric oxide synthase inhibitors (Villar-Barro, Gotor, & Brieva, 2017).
Inhibitor Synthesis and Discovery :
- Zischinsky et al. (2010) discovered orally available integrin alpha5beta1 antagonists (Zischinsky, Osterkamp, Vossmeyer, Zahn, Scharn, Zwintscher, & Stragies, 2010).
Eigenschaften
IUPAC Name |
(3S)-pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c6-4-1-2-5-3-4/h4-6H,1-3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHZLHWJQPUNKB-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100243-39-8 | |
| Record name | (+)-3-Pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100243-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinol, (3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100243398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyrrolidinol, (3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP22TE6CNU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing (S)-3-Hydroxypyrrolidine?
A: Several methods exist for synthesizing this compound. One common approach utilizes optically pure 4-amino-(S)-2-hydroxybutyric acid as a starting material. This method involves protecting the amine group, reducing the carboxylic acid to a primary alcohol, deprotecting the amine, halogenating the alcohol, and finally, performing an amine-cyclization to yield the desired this compound []. Another study highlights a method using silanization and cyclization of (S)-4-amino-2-hydroxybutyric acid to obtain (S)-3-trimethylsilyoxy-2-pyrrolidinone, followed by reduction and hydrochloride salt formation to achieve the target compound [].
Q2: How does the chirality of this compound influence its applications?
A: The specific chirality of this compound plays a crucial role in its biological activity and applications. For example, it is a key component in the synthesis of optically active photochromic copolymers []. These polymers, containing this compound linked to a photochromic azobenzene moiety, exhibit distinct chiroptical and thermal properties influenced by the chiral center []. Additionally, this compound is utilized in developing chiral ligands for copper(I) iodide-based materials, resulting in efficient circularly polarized luminescence [].
Q3: What is the significance of this compound in developing N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors?
A: this compound is a crucial structural component in the development of potent and selective NAPE-PLD inhibitors []. Studies show that incorporating this compound into pyrimidine-4-carboxamide-based inhibitors significantly enhances their potency and reduces lipophilicity []. This modification led to the identification of LEI-401, a nanomolar potent NAPE-PLD inhibitor with promising drug-like properties for investigating NAPE-PLD function in vitro and in vivo [].
Q4: Are there any enzymatic methods for producing this compound?
A: Yes, research indicates the feasibility of using enzymatic methods for synthesizing this compound and its derivatives []. This approach utilizes co-expressed recombinant carbonyl reductase and glucose dehydrogenase in E. coli to facilitate the reduction reaction []. This enzymatic method offers advantages such as high yield, purity, short reaction times, and cost-effectiveness [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



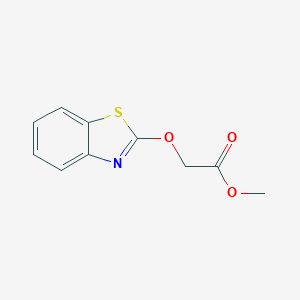
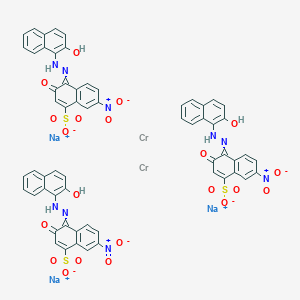
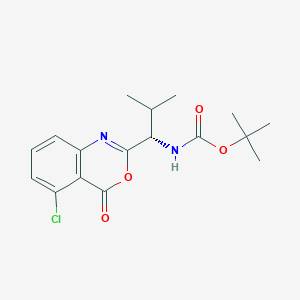


![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)
